Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid
Description
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid is a cyclobutane-based derivative featuring a carboxylic acid group at position 1 and a tert-butoxycarbonyl (Boc)-protected amino group at position 3. The stereochemical designation "(1r,3r)" indicates the relative configuration of substituents on the cyclobutane ring, while the "rac-" prefix denotes a racemic mixture of enantiomers. This molecule is likely utilized as a synthetic intermediate in medicinal chemistry, particularly in peptide coupling or as a building block for bioactive molecules .
Properties
Molecular Formula |
C17H22FNO5 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(2-fluoro-6-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C17H22FNO5/c1-16(2,3)24-15(22)19-10-8-17(9-10,14(20)21)13-11(18)6-5-7-12(13)23-4/h5-7,10H,8-9H2,1-4H3,(H,19,22)(H,20,21) |
InChI Key |
OGQASWKELGSAGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C2=C(C=CC=C2F)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid typically involves:
- Construction of the cyclobutane ring bearing the carboxylic acid functionality.
- Introduction of the 2-fluoro-6-methoxyphenyl substituent at the 1-position.
- Installation of the tert-butoxycarbonyl (Boc) protected amino group at the 3-position.
Key Synthetic Steps
Cyclobutane Core Formation
The cyclobutane-1-carboxylic acid scaffold can be prepared starting from 3-oxocyclobutanecarboxylic acid derivatives, which undergo nucleophilic addition or substitution reactions to introduce the amino and aryl substituents.
Introduction of the 2-Fluoro-6-Methoxyphenyl Group
The aryl group is commonly introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, where a suitable cyclobutane boronate or halide intermediate reacts with a 2-fluoro-6-methoxyphenyl boronic acid or halide under palladium catalysis. This method ensures regioselective attachment of the fluorinated methoxyphenyl group.
Boc-Protected Amino Group Installation
The amino group at the 3-position is introduced as a protected amine, most commonly using tert-butoxycarbonyl (Boc) protection to ensure stability during subsequent synthetic steps. The Boc group is typically installed by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Representative Synthetic Route
A representative synthetic route adapted from literature sources involves the following sequence:
- Starting Material Preparation: 3-oxocyclobutanecarboxylic acid or its derivative is prepared or procured.
- Amino Group Introduction: The amino group is introduced at the 3-position via nucleophilic substitution or reductive amination, followed by Boc protection using Boc2O.
- Aryl Group Attachment: The 2-fluoro-6-methoxyphenyl substituent is introduced at the 1-position via Suzuki coupling using palladium catalysts such as Pd(PPh3)4 in solvents like 1,4-dioxane with bases like potassium carbonate.
- Purification: The final product is purified by recrystallization or preparative chromatography, often using chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) to resolve racemates if needed.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino group installation | Boc2O, base (e.g., triethylamine), solvent (e.g., DCM) | Protects amino group as Boc derivative |
| Aryl group coupling | Pd(PPh3)4, K2CO3, 1,4-dioxane, 80–100 °C | Suzuki coupling for aryl substitution |
| Cyclobutane core synthesis | Starting from 3-oxocyclobutanecarboxylic acid | Provides carboxylic acid functionality |
| Purification | Preparative chiral HPLC or SFC | For enantiomeric resolution if required |
Alternative Methods and Variations
- Amidation Reactions: Amidation of amines with corresponding acids using coupling reagents like EDCI and HOBt has been employed for related compounds, which may be adapted for this compound’s synthesis.
- Carbamate Formation: Formation of reactive carbamates via triphosgene and DIPEA, followed by amine addition, is another method to install protected amino groups.
- Oxidation and Reduction Steps: Intermediate aldehydes or alcohols can be oxidized or reduced to provide functional groups necessary for further elaboration.
Comprehensive Research Findings
Purity and Yield
Stereochemistry Considerations
Analytical Characterization
- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis.
- High-resolution mass spectrometry (HRMS) confirms molecular weight.
- NMR data confirm the presence of Boc, cyclobutane, and aryl moieties with characteristic chemical shifts.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups, such as acetyl or benzoyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Acetylated or benzoylated derivatives
Scientific Research Applications
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes, thereby inhibiting their catalytic activity.
Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structurally analogous compounds share the Boc-protected amino-carboxylic acid motif but differ in core ring systems, substituents, and stereochemistry. Below is a comparative analysis supported by data from diverse sources:
Structural and Functional Differences
Key Observations:
Cyclopentane/Cyclohexane (): Larger rings reduce strain, altering solubility and pharmacokinetic profiles. Cyclopropane (): High ring strain increases reactivity, making it less stable but useful in dynamic combinatorial chemistry .
Substituent Effects: Fluorine: Present in the target compound and analog, fluorine enhances electronegativity and metabolic stability by resisting oxidative degradation . Methoxy Group: Unique to the target compound, the 6-methoxy group on the phenyl ring may improve solubility via hydrogen bonding and modulate electronic effects on aromatic interactions .
Stereochemistry :
- The (1r,3r) configuration in the target compound contrasts with the (1S,3R), (1R,2R), and (1R,3S) configurations in analogs. Stereochemistry critically impacts biological activity; for example, enantiomers may exhibit divergent binding affinities to chiral targets .
Biological Activity
Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2-fluoro-6-methoxyphenyl)cyclobutane-1-carboxylic acid is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a cyclobutane ring substituted with several functional groups:
- Amino Group : Provides potential for interaction with biological targets.
- Fluoro-Methoxyphenyl Group : Enhances lipophilicity and may improve bioavailability.
- Carboxylic Acid Group : Contributes to the compound's acidity and potential interactions with enzymes or receptors.
The biological activity of this compound is believed to be influenced by its structural features, which may allow it to interact with specific molecular targets. The precise mechanisms of action remain to be elucidated through further pharmacodynamic and pharmacokinetic studies. Potential interactions include:
- Enzyme Inhibition : The compound may modulate the activity of certain enzymes, impacting metabolic pathways.
- Receptor Binding : It could bind to receptors involved in various physiological processes, leading to therapeutic effects.
Biological Activity Data
While specific data on the biological activity of this compound is limited, studies on structurally similar compounds suggest significant biological properties. For instance, fluorinated aromatic rings are known to enhance interactions with biological targets due to increased lipophilicity.
Interaction Studies
Research methodologies for assessing the biological activity of this compound typically include:
- Surface Plasmon Resonance (SPR) : To measure binding affinity.
- Isothermal Titration Calorimetry (ITC) : To assess thermodynamics of binding.
- Molecular Docking Simulations : To predict interactions with target proteins.
Comparative Analysis
To better understand the potential efficacy of this compound, it is useful to compare it with other compounds in its class:
| Compound Name | Structure Features | Known Biological Activity |
|---|---|---|
| Compound A | Similar cyclobutane structure; amino group | Inhibits specific kinases |
| Compound B | Fluorinated aromatic ring; carboxylic acid | Modulates receptor activity |
| This compound | Unique combination of functional groups | Potential for enzyme inhibition |
Case Studies and Research Findings
Research on similar compounds highlights the importance of structural features in determining biological activity. For example:
- A study on a related cyclobutane derivative demonstrated significant inhibition of a key metabolic enzyme, suggesting that modifications in the amino and carboxylic acid groups can enhance efficacy against specific targets.
- Another investigation into fluorinated compounds indicated improved receptor binding affinity, supporting the hypothesis that the fluoro-methoxyphenyl group may confer similar advantages to this compound.
Q & A
Q. Advanced Optimization :
- Coupling Efficiency : Use of Pd(PPh₃)₄ catalyst and optimized solvent systems (e.g., DMF:H₂O) to enhance cross-coupling yields .
- Stereocontrol : Chiral auxiliaries or asymmetric catalysis to achieve the desired (1r,3r) configuration, monitored via chiral HPLC .
How is the stereochemistry and structural integrity of the compound confirmed?
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, the cyclobutane protons show characteristic splitting patterns (δ 2.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₂FNO₅: 352.1553; observed: 352.1555) .
- X-ray Crystallography : Resolves absolute configuration, critical for validating the (1r,3r) diastereomer .
What challenges arise in maintaining stereochemical purity during synthesis?
Q. Advanced Analysis :
- Ring Strain : The cyclobutane ring’s strain increases susceptibility to racemization. Low-temperature reactions (<0°C) and non-polar solvents (e.g., toluene) mitigate this .
- Competing Pathways : Steric hindrance from the Boc group can lead to undesired epimerization. Kinetic vs. thermodynamic control is assessed via time-resolved NMR .
How does the 2-fluoro-6-methoxyphenyl substituent influence reactivity?
Q. Comparative Reactivity :
- Electron-Withdrawing Effects : The fluorine atom deactivates the aromatic ring, reducing unwanted side reactions (e.g., oxidation) .
- Steric and Electronic Modulation : Methoxy groups enhance solubility while fluorine improves metabolic stability in biological assays .
What methodologies are used to study the compound’s interactions with biological targets?
Q. Advanced Techniques :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values) to enzymes or receptors .
- Molecular Dynamics Simulations : Predicts interactions between the cyclobutane core and hydrophobic binding pockets .
What safety precautions are required when handling this compound?
Q. Basic Guidelines :
- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (P95 masks) is recommended if aerosolization occurs .
- Storage : Store at -20°C under inert gas (Ar/N2) to prevent Boc group hydrolysis .
How is solubility optimized for in vitro assays?
Q. Methodological Approach :
- Co-Solvent Systems : Use DMSO:water (10:90 v/v) for initial stock solutions. For low solubility, add β-cyclodextrin (5% w/v) .
- pH Adjustment : The carboxylic acid group (pKa ~4.5) is ionized at physiological pH, enhancing aqueous solubility .
What are the key stability concerns under varying conditions?
Q. Degradation Studies :
- Thermal Stability : TGA analysis shows decomposition >150°C. Avoid prolonged heating above 50°C .
- Hydrolytic Sensitivity : The Boc group is labile under acidic conditions (pH <3). Stability is monitored via HPLC at pH 7.4 and 37°C .
How does this compound compare to structurally similar analogs?
Q. Comparative Data :
Why is the Boc group preferred over other amino-protecting strategies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
